

Navigating the Landscape of cGMP Rapamycind3: A Technical Guide for Researchers

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Compound of Interest							
Compound Name:	Rapamycin-d3						
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An In-depth Analysis of Commercial Availability, Technical Specifications, and Practical Applications for Drug Development Professionals

Executive Summary: For researchers and drug development professionals requiring cGMP-grade Rapamycin-d3 (Sirolimus-d3) for clinical or regulated studies, a critical finding of this report is that there is currently no readily identifiable commercial supplier offering Rapamycin-d3 explicitly manufactured under current Good Manufacturing Practices (cGMP). While Rapamycin (Sirolimus) is available in a cGMP grade from several suppliers, its deuterated counterpart, Rapamycin-d3, is consistently marketed for "Research Use Only" (RUO). This guide provides a comprehensive overview of the commercially available research-grade Rapamycin-d3, including a detailed comparison of product specifications from various suppliers. Furthermore, it offers a representative experimental protocol for its application as an internal standard in LC-MS/MS assays and a detailed visualization of the mTOR signaling pathway, the primary target of Rapamycin.

Commercial Availability: The cGMP Gap

A thorough investigation of the market landscape reveals a clear distinction between the availability of cGMP Rapamycin and its deuterated analog. While several reputable suppliers provide GMP-grade Rapamycin for clinical and pharmaceutical use, **Rapamycin-d3** is exclusively offered as a research-grade material. This distinction is crucial for researchers planning studies that require regulatory submission, as the use of non-cGMP materials can pose significant challenges.



Professionals in drug development should be aware that for applications requiring cGMP compliance, sourcing **Rapamycin-d3** would likely necessitate a custom synthesis project with a specialized contract manufacturing organization (CMO) capable of producing stable-isotope labeled compounds under cGMP guidelines.

Technical Specifications of Research-Grade Rapamycin-d3

Despite the absence of a cGMP-grade product, several suppliers offer well-characterized research-grade **Rapamycin-d3** suitable for a range of non-regulated research applications, primarily as an internal standard for the quantitative analysis of Rapamycin. The following tables summarize the key technical specifications from prominent suppliers.



Supplie r	Produc t Name	CAS Numbe r	Molecu lar Formul a	Molecu lar Weight	Purity Specifi cation	Isotopi c Enrich ment	Format	Storag e
Cayma n Chemic al	Rapam ycin-d3	392711 -19-2	С51Н76 D3NO13	917.2 g/mol	≥98% deutera ted forms (d1-d3)	Not explicitl y stated	Solution in ethanol	-20°C
LGC Standar ds	Rapam ycin-d3 (contain s d0)	392711 -19-2	С51H76 D3NO13	917.19 g/mol	Technic al Grade	$d_3 =$ 92.23% , $d_0 =$ 7.40%	Solid	-20°C, Inert atmosp here
Cambri dge Isotope Laborat ories, Inc.	Rapam ycin (D³, 98%)	392711 -19-2	C51H76 D3NO13	917.19 g/mol	98%	98%	Neat	-20°C, Protect from light
Medche mExpre ss	Rapam ycin-d3	392711 -19-2	C51H76 D3NO13	917.19 g/mol	>98%	Not explicitl y stated	Solid	-20°C (3 years)
Selleck Chemic als	Sirolimu s-D3	392711 -19-2	C51H76 D3NO13	917.19 g/mol	>98%	Not explicitl y stated	Solid	-20°C (3 years)

Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS

The primary application of **Rapamycin-d3** is as an internal standard (IS) for the accurate quantification of Rapamycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable-isotope labeled internal standard is the gold

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standard for correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Objective: To provide a detailed, representative protocol for the extraction and quantification of Rapamycin from whole blood samples.

Materials:

- · Whole blood samples
- · Rapamycin analytical standard
- Rapamycin-d3 internal standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Zinc Sulfate solution (0.1 M)
- · Ammonium acetate
- Formic acid
- Water (LC-MS grade)
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

- Preparation of Standards and Internal Standard Stock Solutions:
 - Prepare a stock solution of Rapamycin in methanol at a concentration of 1 mg/mL.

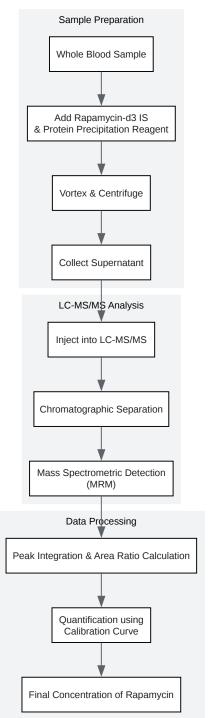


- Prepare a stock solution of Rapamycin-d3 in methanol at a concentration of 1 mg/mL.
- From these stock solutions, prepare working solutions of Rapamycin for the calibration curve and quality control (QC) samples by serial dilution in methanol.
- Prepare a working solution of the internal standard (Rapamycin-d3) in methanol at an appropriate concentration (e.g., 100 ng/mL).
- Sample Preparation (Protein Precipitation):
 - To 100 μL of whole blood sample, calibrator, or QC sample in a microcentrifuge tube, add
 200 μL of the internal standard working solution in acetonitrile containing 0.1 M zinc
 sulfate.[2]
 - Vortex the mixture for 1 minute to ensure complete protein precipitation.
 - Centrifuge the tubes at 14,000 rpm for 10 minutes.
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.
 - Mobile Phase B: 5 mM Ammonium formate with 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate Rapamycin from potential interferences. For example, start at 50% B, ramp to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μL.
 - Mass Spectrometry:



- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Rapamycin: Precursor ion (Q1) m/z 931.5 → Product ion (Q3) m/z 864.4.[3]
 - Rapamycin-d3: Precursor ion (Q1) m/z 934.5 → Product ion (Q3) m/z 864.4.
- Data Analysis:
 - Quantify Rapamycin in the samples by calculating the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
 - Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.





Workflow for Rapamycin Quantification using Rapamycin-d3 IS

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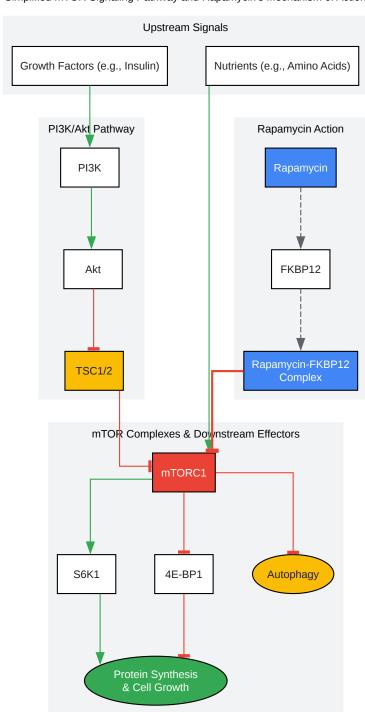
Fig. 1: Workflow for Rapamycin quantification.



The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5][6] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, in complex with the immunophilin FKBP12, primarily acts as an allosteric inhibitor of mTORC1.[7][8]





Simplified mTOR Signaling Pathway and Rapamycin's Mechanism of Action

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Fig. 2: Simplified mTOR signaling pathway.



Conclusion

For researchers in the pharmaceutical and drug development sectors, the key takeaway is the current unavailability of off-the-shelf cGMP-grade **Rapamycin-d3**. While high-quality research-grade material is commercially available from several suppliers and is well-suited for non-clinical applications such as bioanalysis, any studies requiring cGMP compliance will necessitate a custom synthesis campaign. The provided technical data, experimental protocol, and pathway information serve as a valuable resource for the effective utilization of research-grade **Rapamycin-d3** in the laboratory setting. As the demand for deuterated standards in regulated environments grows, it is possible that cGMP-grade **Rapamycin-d3** may become commercially available in the future, and researchers are encouraged to maintain open communication with specialty chemical suppliers.

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